Silanol

Description

Academic Context and Significance of Silanol (B1196071) Functionality

This compound functionality is of fundamental importance across various scientific disciplines, including chemistry, materials science, and geology. researchgate.netic.ac.ukrsc.org In academic research, silanols are crucial intermediates in the synthesis of silicone polymers and polysiloxanes. wikipedia.orgfiveable.me Their ability to participate in condensation reactions, forming siloxane bonds (Si-O-Si), is key to building the structure and functionality of silicone materials. fiveable.me

The significance of the this compound group extends to its role in hydrogen bonding. This compound units are well-suited for forming hydrogen-bonded networks, which increases with the number of this compound units in a molecule. researchgate.netic.ac.uk This hydrogen bonding capability, combined with the hydrophobic nature of organic substituents on organosilanols, influences the orientation of molecules and drives applications in areas such as catalysis, enzyme inhibition, supramolecular assembly, and surface modification. researchgate.netic.ac.uk

Furthermore, this compound groups are pervasive on the surface of silica (B1680970) and related silicates, where they are responsible for the adsorption properties of materials like silica gel. wikipedia.orgontosight.aiscientific.net On silica surfaces, this compound groups can exist in different forms, including isolated, geminal (two -OH groups on the same Si), and vicinal (two -OH groups on adjacent Si) silanols, and their structure and density can be modified, impacting surface reactivity and functionality. ontosight.aiscientific.net

Research highlights the importance of surface silanols on silica particles as critical determinants of their interaction with biomolecules, membranes, and cell systems. d-nb.infopnas.org Understanding the configuration and reactivity of these surface silanols is an active area of research, particularly in the context of material science and potential biological interactions. d-nb.infopnas.orgethz.ch

Historical Development and Current Trends in this compound Research

The history of organosilicon chemistry, which includes the study of silanols, dates back to the 19th century. The first isolated example of a this compound, triethylthis compound, was reported in 1871 by Albert Ladenburg, who referred to these compounds as "silicols". chemeurope.comwikipedia.org Early research in the field was significantly advanced by Frederic S. Kipping in the early 20th century, who utilized Grignard reagents to synthesize organosilanes and prepared silicone oligomers and polymers. wikipedia.orgrichsilicone.com The hydrolysis of dichlorosilanes to form silanediols, which then condense to form cyclic siloxanes, was an important early development in the synthesis of polysiloxanes. richsilicone.com

The industrial production of silicones, which heavily relies on this compound intermediates, saw significant development in the mid-20th century with the invention of the direct synthesis of organochlorosilanes by Eugene G. Rochow in the 1940s. wikipedia.orgrichsilicone.com This period marked the growth and development phase of the silicone industry, with increasing production and variety of silicone products. richsilicone.com

Current trends in this compound research are diverse and reflect the growing understanding of their unique properties and potential applications. There is a significant focus on developing more efficient and sustainable synthetic methods for silanols, including metal-free and photocatalytic approaches. mdpi.comkyoto-u.ac.jpthieme-connect.com Researchers are exploring the use of inexpensive catalysts for the hydrolysis of hydrosilanes to produce silanols under mild conditions. thieme-connect.com

Another key trend is the exploration of silanols in various applications beyond traditional silicone manufacturing. This includes their use as environmentally friendly surfactants, coating agents for hydrophilic surfaces, and components in supramolecular assemblies. researchgate.netresearchgate.net

In organic synthesis, silanols are being increasingly utilized as nucleophiles, directing groups for C-H bond activation, catalysts, and isosteres of bioactive compounds. mdpi.comkyoto-u.ac.jpacs.orgacs.org Their unique properties, such as enhanced acidity compared to analogous alcohols, contribute to their utility in these transformations. kyoto-u.ac.jpdtic.mil

Furthermore, research continues into the nature and reactivity of this compound groups on the surface of silica materials. ontosight.aiscientific.net Advanced spectroscopic techniques are being employed to better understand the different types of surface silanols and their role in phenomena like catalysis, adsorption, and interactions with biological systems. rsc.orgethz.choup.comresearchgate.net The development of stimuli-responsive silica this compound conjugates for applications like targeted drug delivery is also an active area of research. researchgate.net

The study of silanols remains a dynamic field, driven by the need for novel synthetic methodologies, the exploration of new applications, and a deeper understanding of their fundamental chemical behavior.

Key Research Findings and Data:

While specific comprehensive data tables covering all aspects of this compound research are extensive and often compound-specific, research findings frequently highlight synthesis yields, catalytic efficiencies, and structural characteristics.

Synthesis of Silanols: Various methods exist for synthesizing silanols, including the hydrolysis of halosilanes, alkoxysilanes, or aminosilanes, and the oxidation of hydrosilanes. chemeurope.comwikipedia.org Recent studies have focused on improving the efficiency and sustainability of these methods. For example, a study reported the synthesis of various silanols from silanes using a boron-based photocatalyst under visible light, offering a metal-free approach. mdpi.com Another method utilizes cesium carbonate as an inexpensive catalyst for the hydrolysis of hydrosilanes, achieving high yields for a range of substrates. thieme-connect.com

| Synthetic Method | Precursor Type | Key Features | Reference |

| Hydrolysis | Halosilanes, Alkoxysilanes | Classical method, often requires controlled pH | wikipedia.orgkyoto-u.ac.jp |

| Oxidation | Hydrosilanes | Can be metal-catalyzed or photocatalytic | wikipedia.orgkyoto-u.ac.jpacs.org |

| Photocatalytic Oxidation | Silanes | Metal-free, uses visible light and oxygen | mdpi.com |

| Cs₂CO₃ Catalyzed Hydrolysis | Hydrosilanes | Mild conditions, broad substrate scope, scalable | thieme-connect.com |

Properties and Reactivity: Silanols are generally more acidic than their carbon analogues (alcohols). ic.ac.ukkyoto-u.ac.jpdtic.mil This enhanced acidity contributes to their strong tendency to form hydrogen bonds. ic.ac.ukdtic.mil A significant property is their tendency to undergo spontaneous condensation, forming disiloxanes (Si-O-Si) and polysiloxanes, which is a crucial step in silicone manufacturing. chemeurope.comresearchgate.net

Applications in Catalysis and Synthesis: Silanols have been demonstrated as effective catalysts or ligands in various organic transformations. For instance, planar-chiral bis-silanols have been applied as asymmetric organocatalysts. researchgate.net Di-tert-butylthis compound has been used as a directing group in palladium-catalyzed ortho-alkenylation of phenols. alfa-chemistry.com

| Application Area | Role of this compound | Examples / Findings | Reference |

| Silicone Manufacturing | Intermediates in polymerization via condensation | Formation of siloxane bonds and polysiloxanes | fiveable.meresearchgate.netic.ac.uk |

| Catalysis | Organocatalysts, ligands, active sites on silica surfaces | Asymmetric organocatalysis, enhancing efficiency/selectivity on silica supports | ontosight.airesearchgate.netoup.com |

| Organic Synthesis | Nucleophiles, directing groups, coupling partners | Cross-coupling reactions, C-H bond activation, functional group transfer | mdpi.comkyoto-u.ac.jpacs.orgacs.orgalfa-chemistry.com |

| Surface Modification | Functional groups on silica surfaces | Influencing wettability, adhesion, and interaction with other molecules/materials | fiveable.meontosight.airesearchgate.netscientific.net |

| Supramolecular Assembly | Formation of hydrogen-bonded networks | Directing molecular orientation and structure | researchgate.netic.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

854228-08-3 |

|---|---|

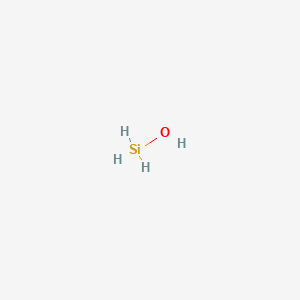

Molecular Formula |

H4OSi |

Molecular Weight |

48.116 g/mol |

IUPAC Name |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

InChI Key |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

Canonical SMILES |

O[SiH3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Silanols

Catalytic Oxidation Routes for Hydrosilanes to Silanols

Catalytic oxidation of hydrosilanes (Si-H) offers an attractive alternative to the hydrolysis of activated silicon precursors, often providing milder conditions and potentially higher selectivity. nih.govresearchgate.net This approach typically involves the direct functionalization of the Si-H bond.

Transition Metal-Catalyzed Hydroxylation Mechanisms

Transition metal complexes are widely employed as catalysts for the oxidation of hydrosilanes to silanols. These reactions often proceed through mechanisms involving the activation of the Si-H bond by the metal center. Plausible pathways for the hydrolytic oxidation of hydrosilanes on metal nanoparticles include Si–H bond activation, nucleophilic attack of water or silanol (B1196071) at the silicon bonded to the metal, and the subsequent liberation of the this compound or disiloxane (B77578) products. acs.org

Mechanistic studies of transition metal-catalyzed hydrosilylation, a related reaction, provide insights into the interaction between Si-H bonds and metal centers. A key step often involves the oxidative addition of the Si-H bond to the metal. libretexts.orgrsc.org For instance, in some palladium-catalyzed systems, the proposed mechanism for oxidative addition involves the dissociation of a metal dimer into monomers, followed by the reaction of the monomer with the silane (B1218182) to form a σ-complex, which then undergoes oxidative cleavage of the Si-H bond. rsc.org

Manganese catalysts have also shown efficacy in the oxidation of organosilanes to silanols using H₂O₂ as the oxidant under neutral conditions. liv.ac.uk A proposed mechanism for this transformation involves the reaction of a Mn(III)-OOH species with the hydrosilane through a concerted transition state, leading to the transfer of the silicon and hydride to the electrophilic hydroperoxide moiety and formation of a siloxide, which is then protonated to yield the this compound. liv.ac.ukresearchgate.net

Research findings highlight the ability of various transition metals, including precious metals and increasingly earth-abundant alternatives like copper and cobalt, to catalyze the oxidation of silanes. nih.govresearchgate.net For example, a copper-cobalt double-atom catalyst has demonstrated superior performance in silane oxidation with water, exhibiting lower activation energy compared to single-atom catalysts. researchgate.net

Enzymatic Biocatalytic Approaches for Selective this compound Synthesis

Enzymatic methods represent a burgeoning area in this compound synthesis, offering high selectivity and operation under mild, environmentally benign conditions. nih.govresearchgate.netpnas.org While enzymatic transformations of silicon are less common than those of carbon, recent advances have shown that enzymes can catalyze the oxidation of hydrosilanes. nih.gov

A notable example is the use of engineered cytochrome P450 monooxygenases, such as P450BM3 from Bacillus megaterium (CYP102A1), which have shown promiscuous activity for the oxidation of hydrosilanes to silanols. nih.gov Directed evolution has been successfully applied to enhance this non-native activity, resulting in highly efficient and selective biocatalysts that utilize oxygen as the terminal oxidant. nih.govresearchgate.net These evolved enzymes can selectively oxidize Si-H bonds while leaving C-H bonds untouched, a significant advantage that helps avoid common side reactions like disiloxane formation. nih.govresearchgate.net Computational studies suggest that the enzymatic catalysis proceeds via a hydrogen atom abstraction followed by a radical rebound mechanism, analogous to the enzyme's native C-H hydroxylation activity. nih.govresearchgate.net

Biocatalytic approaches are particularly promising for accessing chiral silanols, which are valuable in materials science and pharmaceuticals. researchgate.net Engineered enzymes can potentially provide enantioselective routes to silicon-stereogenic compounds. researchgate.net Beyond monooxygenases, other enzymes like silicateins from marine sponges have demonstrated the ability to catalyze Si-O bond hydrolysis and condensation, suggesting potential for broader applications in organosiloxane chemistry under mild conditions. pnas.org

Photocatalytic and Metal-Free Strategies for this compound Formation

Photocatalysis and metal-free methods offer alternative, often more sustainable, routes to silanols from hydrosilanes. These strategies avoid the use of transition metals, which can be costly or toxic.

Photocatalytic oxidation of silanes can be induced by visible light in the presence of organic photocatalysts. For instance, certain four-coordinated organoboron compounds have been utilized as photocatalysts for the metal-free oxidation of silanes to silanols under an oxygen atmosphere at room temperature. researchgate.net The proposed mechanism for some photooxidation reactions involves hydrogen atom transfer from the hydrosilane to an excited photocatalyst, generating a silyl (B83357) radical. This radical then reacts with oxygen to form a peroxide, which subsequently undergoes further reactions to yield the this compound. researchgate.net

Metal-free approaches often rely on organic catalysts or specific reaction conditions to activate the Si-H bond and facilitate the addition of an oxygen source, such as water or hydrogen peroxide. The development of earth-abundant or metal-free catalysts for the selective conversion of silanes to silanols with water as the oxidant, generating hydrogen as a byproduct, remains an active area of research. researchgate.net Low-cost catalysts like cesium carbonate have been shown to facilitate the hydrolysis of hydrosilanes for this compound production under mild conditions, demonstrating the potential of metal-free strategies. researchgate.net

Controlled Hydrolysis of Organosilicon Precursors

Hydrolysis of organosilicon precursors, particularly chlorosilanes and alkoxysilanes, is a classical method for synthesizing silanols. Controlling this reaction is crucial to obtain desired this compound structures and minimize unwanted condensation.

Mechanisms and Kinetics of Chlorosilane and Alkoxysilane Hydrolysis

The hydrolysis of chlorosilanes (R₃SiCl) is typically a rapid reaction due to the highly polarized Si-Cl bond, which is susceptible to nucleophilic attack by water. This reaction readily yields the corresponding this compound and hydrochloric acid. The mechanism generally involves a nucleophilic substitution at the silicon center.

Alkoxysilanes (R₄₋ₓSi(OR')ₓ) undergo hydrolysis at a slower rate compared to chlorosilanes. This reaction is often catalyzed by acids or bases. unm.edu

Under acidic conditions, the mechanism involves protonation of an alkoxy group or a hydroxyl group attached to silicon, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. unm.edu

Under basic conditions, the mechanism involves direct nucleophilic attack of hydroxide (B78521) or silanolate anions on the silicon atom. unm.edu

The kinetics of alkoxysilane hydrolysis are influenced by several factors, including the structure of the alkoxysilane (steric and electronic effects of organic substituents), solvent properties, catalyst type, and concentration, as well as pH and water concentration. unm.edunih.govingentaconnect.comdntb.gov.ua Electron-withdrawing substituents on the silicon can increase the hydrolysis rate under acidic conditions by stabilizing the developing negative charge in the transition state. ingentaconnect.com Intramolecular catalysis and hydrogen bonding can also play significant roles in enhancing the hydrolysis rate. nih.govdntb.gov.ua Studies using techniques like gas chromatography have been employed to investigate the hydrolysis rates under various conditions. nih.govresearchgate.net

Data on the relative hydrolysis rates of different alkoxysilanes illustrate the impact of the organic substituents and the number of alkoxy groups. For example, the hydrolysis rate generally increases with the number of alkoxy groups on the silicon atom.

| Alkoxysilane | Relative Hydrolysis Rate (Acidic Conditions) | Relative Hydrolysis Rate (Basic Conditions) |

| Tetramethoxysilane | Faster | Slower |

| Tetraethoxysilane | Slower | Faster |

| Triethoxysilane | Faster than TEOS | Slower than TEOS |

| Dimethyldimethoxysilane | Faster than TMOS | Slower than TMOS |

Note: This table illustrates general trends observed in hydrolysis kinetics and relative rates can vary depending on specific reaction conditions and catalysts. unm.eduingentaconnect.com

Selective Preparation of Specific this compound Architectures

Controlled hydrolysis is essential for the selective synthesis of specific this compound architectures, such as monomeric silanols (R₃SiOH), silanediols (R₂Si(OH)₂), and silanetriols (RSi(OH)₃), as well as cyclic and polymeric this compound structures.

The degree of hydrolysis and the subsequent condensation reactions are highly dependent on factors like the water-to-silane ratio, pH, temperature, and the presence of catalysts. By carefully controlling these parameters, it is possible to favor the formation of specific this compound species. For instance, using a limited amount of water can promote the formation of monomeric silanols, while excess water can lead to higher degrees of hydrolysis and condensation, resulting in silanediols, silanetriols, and ultimately, polysiloxanes.

Selective preparation of silanediols from dihydrosilanes through oxidation can be challenging due to the potential for partial oxidation and self-coupling of the this compound products. However, specific catalytic systems have been developed that enable the smooth conversion of dihydrosilanes like diethylsilane (B7801327) and di-tert-butylsilane (B1239941) to their corresponding silanediols in high yields. researchgate.net

The synthesis of well-defined cyclic this compound derivatives, such as all-cis-cyclotetrasiloxanes, often involves controlled hydrolysis and condensation reactions of specific organosilicon precursors under carefully optimized conditions. rsc.org These cyclic structures serve as important building blocks for more complex hybrid materials.

Controlling the hydrolysis of organofunctional alkoxysilanes is particularly important for applications like coupling agents, where the this compound groups formed are designed to interact with inorganic surfaces. ingentaconnect.com The structure of the organofunctional group and the silane ester groups significantly influence the hydrolysis and subsequent condensation reactions that determine the performance of these materials. ingentaconnect.com

Molecular Rearrangement Reactions Yielding Silanols

Molecular rearrangement reactions offer intriguing pathways to construct this compound frameworks, often leading to complex structures from simpler precursors. One notable area involves the rearrangement of allylic this compound substrates. Researchers have developed protocols for the rearrangement of primary allylic silanols into secondary silanols bearing terminal alkenes. This transformation can be achieved through a two-step sequence involving initial mercuration followed by demercurative ring-opening of cyclic organomercurial intermediates. chemrxiv.orgmdpi.com

An unusual rearrangement-remercuration reaction of allylic silanols mediated by Hg(OTf)₂ has also been reported, yielding linear ketone and 5-membered cyclic silanediol (B1258837) organomercurial products. nih.govrsc.org These reactions highlight the potential for this compound-initiated rearrangements to generate diverse structural motifs. The outcome of these rearrangements can be influenced by factors such as the presence of base, solvent, and temperature. nih.govrsc.org DFT analysis has provided insights into the mechanistic pathways, suggesting that in some cases, the rearrangement of a 6-endo intermediate into a 5-exo cyclic silanediol product is involved. nih.govrsc.org

Another class of rearrangement involves this compound epoxides, which can undergo stereospecific rearrangements into silanoxy-tetrahydrofurans and silanoxy-tetrahydropyrans. nih.gov Treatment of di-substituted trans-epoxide silanols with Ph₃CBF₄ and NaHCO₃ can yield products with an erythro configuration, while cis-epoxide silanols provide products with a threo configuration. nih.gov Control experiments suggest that these rearrangements likely proceed via nucleophilic attack of the proximal this compound oxygen onto the epoxide, followed by an intramolecular silyl transfer. nih.gov

Enantioselective Synthesis of Silicon-Stereogenic Silanols

The synthesis of silicon-stereogenic silanols, which possess chirality at the silicon atom, presents a significant challenge due to the unique properties of silicon. researchgate.netchemrxiv.orgacs.orgnih.gov Despite the growing importance of chiral organosilicon compounds, efficient catalytic asymmetric methods for accessing silicon-stereogenic silanols have been less explored compared to other silicon-stereogenic species. chemrxiv.orgacs.org Traditionally, the preparation of these compounds often relied on resolution with chiral reagents or stereospecific conversion from other silicon-stereogenic silanes or silyl ethers, typically involving multiple steps. chemrxiv.org

Recent advancements have focused on developing catalytic asymmetric approaches. One successful strategy involves the palladium-catalyzed enantioselective C-H alkenylation of arylthis compound derivatives. chemrxiv.orgresearchgate.net This method, utilizing an oxime ether as a directing group and a commercially available L-pyroglutamic acid ligand, allows for the preparation of silicon-stereogenic this compound derivatives with high enantioselectivities. chemrxiv.orgresearchgate.net The reaction exhibits broad substrate scope and good functional group tolerance. chemrxiv.orgresearchgate.net Mechanistic studies indicate that the L-pyroglutamic acid ligand plays a crucial role in stabilizing the palladium catalyst and providing chiral induction. chemrxiv.org

Iridium-catalyzed enantioselective C-H silylation of diarylsilanols has also been developed for the construction of silicon-stereogenic diarylsilanols. acs.orgacs.org This approach, combined with stereospecific substitution or Tamao-Fleming oxidation, provides access to enantioenriched silicon-stereogenic silanols and can lead to novel chiral diol catalyst scaffolds. acs.orgacs.org

Organocatalytic methods have also emerged as valuable tools for the enantioselective construction of silicon-stereocenters. bohrium.comacs.org One approach involves the desymmetrization of prochiral silanediols using chiral imidazole-containing catalysts. bohrium.comacs.org This metal-free silylation method can afford silicon-stereogenic siloxanols in high yields and with good enantioselectivity for various silanediol and silyl chloride substrates. acs.org The enantioselectivity is influenced by the steric interactions of the aryl group on the substrate. acs.org

Another significant development is the catalytic asymmetric hydrolytic oxidation of dihydrosilanes, which provides a practical and atom-economic route to silicon-stereogenic silanols. nih.govresearchgate.net This procedure operates under ambient conditions, tolerates various functional groups, and produces hydrogen gas as the sole byproduct. nih.gov It allows for the synthesis of a range of chiral silanols and bis-silanols with excellent chemo- and stereoselectivity. nih.gov The success of this method relies on the enantioselective discrimination of the geminal hydroxyl groups in the silanediol intermediate. acs.org

The development of these advanced synthetic methodologies is crucial for accessing a wider range of this compound structures, particularly those with defined stereochemistry at the silicon center, which are increasingly important for applications in various scientific disciplines. researchgate.netbohrium.com

Here is a table summarizing some representative examples and data points from the research discussed:

| Synthetic Method | Substrate Class | Catalyst/Reagents | Key Outcome | Enantioselectivity (if applicable) | Yield Range | Source |

| Pd-catalyzed enantioselective C-H alkenylation | Arylthis compound derivatives | Pd catalyst, L-pyroglutamic acid, oxime ether | Silicon-stereogenic this compound derivatives | Excellent (e.g., 95-98% ee) | Moderate to High | chemrxiv.orgresearchgate.net |

| Ir-catalyzed enantioselective C-H silylation | Diarylsilanols | Ir catalyst | Silicon-stereogenic diarylsilanols | Not specified in snippets | Not specified in snippets | acs.orgacs.org |

| Organocatalytic desymmetrization of prochiral silanediols | Silanediols, silyl chlorides | Chiral imidazole (B134444) catalyst | Silicon-stereogenic siloxanols | High (up to 98:2 er) | High | acs.org |

| Catalytic asymmetric hydrolytic oxidation | Dihydrosilanes | Catalyst (not specified in snippets) | Silicon-stereogenic silanols and bis-silanols | Excellent chemo- and stereoselectivity | Decent | nih.govresearchgate.net |

| Rearrangement of allylic silanols via mercuration/demercuration | Primary allylic silanols | Hg(OTf)₂, NaHCO₃, HCl or NaBH₄ | Secondary silanols with terminal alkenes | Not applicable | Not specified in snippets | chemrxiv.orgmdpi.com |

| Rearrangement-remercuration of allylic silanols | Allylic silanols | Hg(OTf)₂ | Linear ketones, cyclic silanediol organomercurials | Not applicable | Not specified in snippets | nih.govrsc.org |

| Stereospecific rearrangement of this compound epoxides | This compound epoxides | Ph₃CBF₄, NaHCO₃ | Silanoxy-tetrahydrofurans/tetrahydropyrans | Stereospecific (erythro or threo) | Not specified in snippets | nih.gov |

Mechanistic Investigations of Silanol Reactivity

Condensation Reactions and Siloxane Bond Formation

The most characteristic reaction of silanols is their condensation, leading to the formation of siloxane linkages and the release of water or alcohol. This process is fundamental to the synthesis of silicones and the sol-gel process. adhesivesmag.comwikipedia.org The condensation can occur between two silanol (B1196071) groups (water-producing condensation) or between a this compound group and an alkoxysilane group (alcohol-producing condensation). osti.gov

Kinetics and Thermodynamics of Oligo-Condensation Processes

The kinetics and thermodynamics of this compound condensation are complex and influenced by various factors. The reaction order for condensation can vary; it has been reported as second order in organosilanetriols and third to fourth order in silicic acid condensation under specific conditions. nih.gov In the presence of a catalyst, the reaction can become first order. nih.gov

Thermodynamic factors can be crucial in determining the final product distribution in sol-gel processes, particularly under acid-catalyzed conditions. osti.gov The net enthalpy of silica (B1680970) nanoparticle formation, which involves this compound condensation, includes contributions from this compound dissociation and condensation. acs.org Studies have shown that nanoparticle formation can involve endothermic reactions related to the protonation of negatively charged silica species that then participate in condensation. acs.org

Detailed research findings on the kinetics of specific this compound condensation reactions highlight the complexity. For instance, the condensation kinetics of organosilanediols show a strong dependence on temperature, time, and the substitution pattern at the silicon atom. uni-saarland.de Size exclusion chromatography (SEC) measurements indicate that chain length increases with increasing condensation temperature and time, and with lower steric demand of the substituents. uni-saarland.de Oligomeric products, often this compound-terminated, are typically formed, and further condensation is possible. uni-saarland.de

Acid- and Base-Catalyzed Condensation Pathways

This compound condensation is effectively catalyzed by both acids and bases, proceeding via distinct mechanisms. adhesivesmag.comunm.edu

Acid-Catalyzed Condensation: Under acidic conditions, the mechanism typically involves the protonation of a this compound group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another this compound group. adhesivesmag.comunm.edu This is often described as an SN2-Si type mechanism involving a pentacoordinate silicon intermediate or transition state. unm.edu The protonated this compound is more reactive towards nucleophilic attack. unm.edu The condensation rate in acid-catalyzed reactions can be quite slow, with hydrolysis sometimes being the rate-determining step. uni-saarland.de

Base-Catalyzed Condensation: In basic media, the condensation mechanism involves the nucleophilic attack of a deprotonated this compound species (silanolate or siloxide) on the silicon atom of a neutral this compound or alkoxysilane. adhesivesmag.comnih.govunm.edu This pathway also commonly involves pentacoordinate or hexacoordinated silicon intermediates or transition states. nih.govunm.edu The increased acidity of silanols compared to alcohols facilitates their deprotonation in basic solutions, generating the highly nucleophilic silanolate species. wikipedia.orgacs.org The rate of base-catalyzed condensation is generally faster than acid-catalyzed condensation. unm.edu Primary and secondary amines can catalyze condensation through nucleophilic attack on silicon, followed by the attack of a silanediol (B1258837) on the resulting silamine. adhesivesmag.com

Solventless and Solid-State Condensation Mechanisms

This compound condensation can occur in the absence of solvents or in the solid state, offering environmentally friendly synthetic routes. Solventless thermal condensation of stable organosilanediols has been investigated, revealing a strong dependence of kinetics on temperature, time, and substitution. uni-saarland.de

In the solid state, condensation can occur below the melting point if the molecules are appropriately oriented. uni-saarland.de Hydrogen bonding patterns in solid silanols can pre-orient the molecules, which is advantageous for condensation and the formation of oligo- or polysiloxanes. uni-saarland.de This pre-orientation can potentially lead to control over tacticity in a topotactic reaction. uni-saarland.de Solid-state polymerization (SSP) starting from stable silanols is an area of interest for developing alternative, solvent-free polymerization processes. uni-saarland.de Mechanochemical grafting is another solventless method that likely involves direct condensation between silane (B1218182) alkoxy or halo groups and surface hydroxyls (silanols) of solid materials. acs.org

This compound-Silanolate Interconversion and Condensation Routes

The interconversion between this compound (Si-OH) and silanolate (Si-O⁻) species is crucial in condensation reactions, particularly under basic conditions. Silanols are more acidic than their carbon analogs (alcohols), allowing for significant deprotonation in aqueous solutions, especially for arylsilanols. wikipedia.orgacs.org The resulting silanolate anions are strong nucleophiles. researchgate.net

Under basic catalysis, the deprotonated silanolate attacks the silicon atom of another this compound or an alkoxysilane, leading to siloxane bond formation. nih.govunm.edu Isolated this compound-silanolate anions, stabilized by weakly coordinating counterions, have been studied as postulated intermediates in hydroxide-mediated polymerization of siloxanes. researchgate.net These silanolate anions exhibit high nucleophilicity, as demonstrated by their activity in polysiloxane depolymerization. researchgate.net The interconversion between surface siloxanes and silanols on amorphous silica films can occur reversibly even at room temperature under varying humidity, highlighting the dynamic nature of these surface species. researchgate.net

Mechanistic Aspects of Si-H Bond Activation by Silanols

While the primary reactivity of silanols involves condensation, they can also play a role in the activation of Si-H bonds, often in the presence of catalysts. This activation is a key step in various transformations, including the synthesis of silanols from hydrosilanes. rsc.orgresearchgate.netresearchgate.netacs.org

Transition metal complexes, particularly those of groups 9-11 (Rh, Ir, Pd, Pt, Au, Ag), are commonly used to catalyze the oxidation of silanes to silanols, which involves Si-H bond activation. rsc.org Earth-abundant metal catalysts, such as manganese complexes, are also being explored for this transformation using water as the oxidant. rsc.orgresearchgate.net

Mechanistic studies of Si-H bond activation by metal complexes suggest various pathways, including oxidative addition of the silane to the metal center or heterolytic splitting of the Si-H bond. researchgate.netnih.govrsc.org In some cases, cooperative metal-ligand interactions facilitate the heterolytic cleavage across a polar metal-ligand bond, such as a Ru-S bond, generating a metal hydride and a silicon cation stabilized by the ligand. researchgate.netnih.gov Electrophilic activation of the hydrosilane by coordination to a Lewis acidic metal center can render the silicon atom susceptible to nucleophilic attack by water or a this compound. researchgate.netnih.gov

Electrochemical methods have also been developed for the oxidation of hydrosilanes to silanols, involving the activation of the Si-H bond. researchgate.netresearchgate.net A plausible mechanism for the electrochemical oxidation using an N-hydroxyphthalimide (NHPI) mediator involves hydrogen atom transfer (HAT) from the silane, followed by oxidation of the resulting silyl (B83357) radical to a silyl cation, which is then trapped by water to form the this compound. researchgate.net

Intramolecular Rearrangement Mechanisms Involving Silanols

Silanols can participate in intramolecular rearrangement reactions, leading to the formation of new Si-O or C-C bonds and altered molecular frameworks. These rearrangements are often catalyzed and can be highly stereospecific.

One notable type of rearrangement involving silanols is related to the Brook rearrangement, which typically involves the migration of a silyl group from carbon to oxygen. gelest.comwikipedia.org In the context of silanols, related intramolecular processes can occur. For example, stereospecific rearrangements of this compound epoxides into silanoxy-tetrahydrofurans and silanoxy-tetrahydropyrans have been reported. nih.gov These rearrangements are catalyzed by Lewis acids and likely proceed via nucleophilic attack of the this compound oxygen onto the epoxide ring, followed by an intramolecular silyl transfer. nih.gov The performance of this rearrangement is positively correlated with the electrophilicity of the silicon auxiliary. nih.gov

Intramolecular cyclization reactions involving tethered silanols and unsaturated functionalities (alkenes, alkynes, epoxides, aziridines) are also known. kyoto-u.ac.jp These reactions, often catalyzed by transition metals or Lewis acids, demonstrate the ability of the this compound group to act as an intramolecular nucleophile or directing group, leading to the formation of cyclic ethers or other heterocyclic structures containing a siloxy moiety. kyoto-u.ac.jp Examples include intramolecular iodoetherification, bromoetherification, oxymercuration, and the ring-opening of epoxides and aziridines directed by a tethered this compound. kyoto-u.ac.jp These reactions highlight the nucleophilic character of the this compound oxygen and its ability to participate in directed transformations.

Nucleophilic Reactivity of Silanols in Transition Metal-Catalyzed Cross-Coupling Reactions

Silanols and their corresponding silanolate salts have emerged as valuable nucleophiles in transition metal-catalyzed cross-coupling reactions, particularly in palladium-catalyzed C-C bond formation. These reactions offer advantages over traditional methods using organotin or organoboron reagents, including lower toxicity and ease of preparation sigmaaldrich.com.

The Hiyama coupling is a prominent example of a palladium-catalyzed cross-coupling reaction involving organosilanes. While the original Hiyama coupling often required fluoride (B91410) activation to enhance the nucleophilicity of the silicon species, modified protocols utilizing silanols and silanolates have been developed that proceed under fluoride-free conditions wikipedia.orgorganic-chemistry.org.

Mechanistic investigations of these cross-coupling reactions highlight the crucial role of the Si-O-Pd linkage. Studies involving alkenyl- and arylsilanolates have provided detailed insights into the transmetalation step, where the organic group is transferred from silicon to the palladium center core.ac.ukacs.orgacs.org.

Two distinct transmetalation pathways have been identified:

Thermal Transmetalation: This pathway proceeds via a neutral 8-Si-4 intermediate (where silicon is formally octacoordinate and tetracovalent). This mechanism is observed in stoichiometric reactions of arylpalladium(II) arylsilanolate complexes and is dominant in the cross-coupling of potassium alkenylsilanolates core.ac.ukacs.orgacs.org.

Activated Transmetalation: This pathway involves an anionic 10-Si-5 intermediate (where silicon is formally decacoordinate and pentacovalent). This mechanism is prevalent under catalytic conditions in the presence of excess silanolate and is dominant in the cross-coupling of cesium alkenylsilanolates due to their enhanced nucleophilicity core.ac.ukacs.orgacs.org.

The formation of the silanolate, typically achieved by treating the this compound with a base, is key to activating the organosilane for coupling sigmaaldrich.comwikipedia.orgorganic-chemistry.org. Various bases, including KOSiMe3, Cs2CO3, NaOt-Bu, NaH, NaHMDS, and KH, have been employed for silanolate formation acs.org. The in situ generated silanolate or preformed silanolate salt then participates in the catalytic cycle.

A plausible mechanism for the palladium-catalyzed arylation of aryl halides with potassium arylsilanolates involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation where the aryl group is transferred from the silanolate to the palladium center, and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst kyoto-u.ac.jp. The intermediacy of covalent adducts containing Si-O-Pd linkages has been experimentally established core.ac.uk.

The specific transmetalation pathway (thermal vs. activated) can influence the outcome of the reaction, as demonstrated in the cross-coupling of γ-disubstituted allenylsilanolates, where the pathway dictates the accessed isomer core.ac.uk.

Research findings have shown the effectiveness of silanols and silanolates in coupling various organic halides, including aryl iodides, bromides, and chlorides, with a range of organosilicon partners, such as alkenyl-, aryl-, and heteroarylsilanols sigmaaldrich.comorganic-chemistry.orgkyoto-u.ac.jp.

| This compound/Silanolate Type | Coupling Partner | Catalyst System | Key Mechanistic Feature(s) |

| Alkenylsilanolates | Aryl/Alkenyl halides | Pd-catalyzed, fluoride-free | Thermal (8-Si-4) and Activated (10-Si-5) transmetalation acs.org |

| Arylsilanolates | Aryl halides | Pd-catalyzed, fluoride-free | Si-O-Pd linkage, Thermal (8-Si-4) and Activated (10-Si-5) pathways core.ac.ukacs.org |

| Potassium Arylsilanolates | Aryl halides | Pd-catalyzed | Plausible mechanism involves oxidative addition, transmetalation, reductive elimination kyoto-u.ac.jp |

| Sodium Arylsilanolates | Aryl sulfamates | Pd-catalyzed | C-O bond cleavage kyoto-u.ac.jp |

This compound-Guided C-H Bond Activation Reactions

Silanols can act as directing groups in transition metal-catalyzed C-H bond activation reactions, enabling regioselective functionalization of organic molecules. The hydroxyl group of the this compound can coordinate to the metal catalyst, bringing the metal center into proximity with a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization nih.govnih.govresearchgate.net.

This directing effect has been demonstrated in various transformations, including C-H alkenylation and oxygenation reactions nih.govnih.gov. For instance, benzylsilanols have been shown to direct palladium-catalyzed ortho C-H oxygenation of aromatic rings, leading to the formation of oxasilacycles nih.gov. The mechanism proposed for this transformation involves the reaction of a palladium catalyst with the this compound, forming a palladacycle where the this compound's OH group acts as a neutral ligand nih.gov. Subsequent oxidation and reductive elimination steps lead to the functionalized product nih.gov.

The use of silanols as directing groups can offer advantages such as milder reaction conditions, broader substrate scope, and higher regioselectivity compared to methods lacking such guidance nih.gov. The "traceless" nature of the silicon-tethered hydroxy groups in some cases facilitates regioselective C-H activation researchgate.net.

Studies have explored the application of this compound-directed C-H activation in the synthesis of valuable compounds. For example, a palladium-catalyzed this compound-directed ortho C-H carboxylation of phenols has been developed for the synthesis of salicylic (B10762653) acid derivatives, proceeding via a silacyclic intermediate nih.gov.

While the precise mechanisms can vary depending on the metal catalyst and substrate, the general principle involves the coordination of the this compound oxygen to the metal center, followed by C-H bond cleavage (often via concerted metallation-deprotonation or oxidative addition) and subsequent reaction with an external reagent scielo.brrsc.orgscielo.br.

| Reaction Type | This compound Substrate | Metal Catalyst | Proposed Key Intermediate/Mechanism | Outcome |

| C-H Oxygenation | Benzylsilanols | Pd | Palladacycle formation, oxidative cyclization nih.gov | Formation of oxasilacycles nih.gov |

| Ortho C-H Carboxylation | Phenol-derived silanols | Pd | Silacyclic intermediate nih.gov | Synthesis of salicylic acid derivatives nih.gov |

| C-H Alkenylation | Phenols, Toluene derivatives | Pd | Directing group effect researchgate.net | Regioselective alkenylation researchgate.net |

Mechanistic Studies of this compound End-Capping Reactions

This compound end-capping reactions are crucial in the modification of silica surfaces, particularly in the preparation of stationary phases for chromatography. Silica surfaces inherently contain this compound groups, which can interact undesirably with analytes, leading to issues like peak tailing in HPLC chromatographyonline.comelementlabsolutions.comgoogle.com. End-capping aims to react with these residual this compound groups to render the surface less polar and minimize such interactions chromatographyonline.comelementlabsolutions.com.

The mechanism of this compound end-capping typically involves the reaction of a silylating agent, such as a short-chain alkyl silane (e.g., trimethylsilyl (B98337) chloride), with the surface this compound groups chromatographyonline.comsepscience.com. This reaction is often a condensation process, forming a new siloxane (Si-O-Si) bond between the surface silicon and the silicon of the silylating agent, with the release of a small molecule like HCl sepscience.com.

Despite using reactive reagents and aggressive conditions, complete end-capping is rarely achieved due to steric hindrance, leaving a significant population of residual this compound groups on the surface chromatographyonline.comelementlabsolutions.comsepscience.com. Mechanistic studies in this area often focus on understanding the kinetics and factors affecting the extent of end-capping acs.org.

Kinetic modeling, sometimes coupled with in situ spectroscopic techniques like near-infrared spectroscopy (NIR), can provide insights into the reaction progress and the behavior of this compound groups during the end-capping process acs.org. Factors such as temperature and the presence of hydrogen bonding can influence the reaction kinetics acs.org.

The effectiveness of end-capping in reducing interactions with basic analytes is attributed to the shielding of the potentially ionizable residual this compound groups google.com. While end-capping significantly reduces the number of accessible silanols, the remaining ones can still influence chromatographic behavior chromatographyonline.comelementlabsolutions.com.

| Process | Reactants | Key Transformation | Outcome on Surface Properties | Limitation(s) |

| This compound End-Capping | Surface Si-OH + Silylating agent (e.g., R3SiX) | Formation of Si-O-Si bond | Reduced polarity, minimized interactions with polar/basic analytes chromatographyonline.comgoogle.com | Incomplete reaction due to steric hindrance chromatographyonline.comsepscience.com |

This compound-Assisted Organic Reactions on Mesoporous Silica Surfaces

The this compound groups present on the surface of mesoporous silica materials play a significant role in catalyzing and assisting various organic reactions iastate.eduosti.govnih.govnih.gov. Mesoporous silica nanoparticles (MSNs) are characterized by their high surface area and tunable pore size, with the surface being rich in this compound groups nih.govfrontiersin.orgnih.gov. These this compound groups can be modified to introduce specific functionalities, but the inherent silanols themselves can also participate directly in reactions nih.govfrontiersin.org.

The mechanism of this compound assistance on mesoporous silica surfaces can involve several modes of action:

Acidic Catalysis: this compound groups exhibit a degree of acidity (pKa around 3.8-4.2 for isolated silanols on silica) chromatographyonline.com, which can catalyze acid-catalyzed reactions.

Hydrogen Bonding: this compound groups can participate in hydrogen bonding interactions with reactant molecules, potentially lowering activation barriers or stabilizing transition states iastate.eduosti.gov.

Covalent Interaction: In some cases, the this compound groups can form transient or stable covalent bonds with reactants or intermediates, facilitating the reaction pathway iastate.eduosti.gov.

The density and distribution of this compound groups on the surface can influence the catalytic activity and the reaction mechanism researchgate.net. Post-synthetic treatments can alter the concentration of this compound groups, affecting the material's ability to undergo chemical modification and participate in reactions researchgate.net.

This compound groups on ordered silica nanospheres have also been shown to induce heterogeneous crystallization of inorganic materials, such as SnO2, in their periodic voids nih.gov. The hydrophilic this compound groups facilitate the adsorption and nucleation of metal ions, leading to the growth of single crystals nih.gov.

| Role of this compound on Mesoporous Silica | Mechanistic Contribution | Example Reaction |

| Catalysis/Assistance | Acidic properties, Hydrogen bonding, Covalent interaction chromatographyonline.comiastate.eduosti.gov | Aldol (B89426) reaction (carbinolamine formation) iastate.eduosti.gov, Various organic transformations |

| Template/Inducer | Facilitation of adsorption and nucleation of metal ions via hydrophilic interaction nih.gov | Heterogeneous crystallization of inorganic materials (e.g., SnO2) nih.gov |

Theoretical and Computational Studies of Silanol Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are powerful tools for probing the electronic structure and bonding characteristics of silanols, offering insights into their intrinsic properties and how they interact with other molecules or surfaces. These methods can predict molecular geometries, charge distributions, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications to Silanol (B1196071) Systems

Density Functional Theory (DFT) is a widely used quantum chemical method for studying this compound systems, particularly for investigating their electronic structure and interactions. DFT calculations have been employed to examine the acidity of this compound groups, revealing that silanols are generally more acidic than their corresponding alkanols, a difference attributed to variations in electronic structure influenced by the silicon atom ufl.edu. Studies utilizing DFT, often with functionals like B3LYP, have explored the interaction of water molecules with this compound groups on silica (B1680970) surfaces, such as silicalite-1 uni-leipzig.deacs.org. These calculations can determine optimal geometries and binding energies of water-silanol complexes, showing that stable conformations often involve water forming hydrogen bonds with one or two this compound groups uni-leipzig.deacs.org. The calculated O-H bond length of the this compound group can be slightly shorter in the free form compared to when it is complexed with water, and complexation can lead to a red shift in the O-H stretching frequency uni-leipzig.deacs.org. DFT has also been used to investigate the dissociation constants (pKa values) of this compound groups on silica surfaces, demonstrating that structural features of this compound fragments and the presence of hydrogen-bonded water clusters significantly affect these values researchgate.net. The acidity of this compound groups can vary widely depending on the hydrogen bonding environment researchgate.net. Furthermore, DFT calculations have been applied to study the interaction of ammonia (B1221849) molecules with silica surfaces, showing good agreement with experimental data for this compound-related ammonia adsorption researchgate.net.

Ab Initio Molecular Orbital Studies of this compound Interactions

Ab initio molecular orbital methods provide a rigorous approach to study the electronic structure and interactions of silanols without relying on experimental parameters. These methods are particularly valuable for understanding fundamental interactions, such as hydrogen bonding. Studies using ab initio techniques have investigated the hydrogen bonding interactions between pairs of this compound molecules, as well as interactions between this compound and methanol (B129727) molecules capes.gov.br. These studies can determine the relative stability of different hydrogen-bonded complexes, indicating that the stability is influenced by the more acidic hydrogen and less basic oxygen in this compound compared to methanol capes.gov.br. Hydrogen bonding in these systems appears to be primarily related to electrostatic interactions capes.gov.br. Ab initio calculations have also been used to assess the effect of alkyl substitution on the gas-phase acidity of silanols, suggesting that such effects are relatively small compared to those in alcohols iastate.edu. High-level ab initio calculations have been performed on silicon oxyhydride species, including this compound, to determine heats of formation and study elementary reaction steps umd.eduwayne.edu. These calculations can provide reliable thermochemical data for various silicon-oxygen species wayne.edu.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for understanding the mechanisms of reactions involving silanols, allowing for the prediction of reaction pathways, energy barriers, and the characterization of transition states and intermediates.

Prediction of Energy Barriers and Kinetic Preferences

Computational methods, including DFT and ab initio calculations, are extensively used to predict energy barriers for reactions involving silanols, providing insights into their kinetic feasibility and preferences. For instance, computational studies have investigated the stress-mediated hydrolysis reaction of silica, which leads to the formation of this compound surface groups mit.edu. These studies utilize methods like the nudged elastic band (NEB) to find minimum energy paths and determine activation energy barriers, which can be stress-dependent mit.edu. Computational analysis has also been applied to study transmetalation reactions involving arylsilanolates in palladium-catalyzed cross-coupling, locating transition states and determining that anionic pathways can be favored over neutral ones based on energy differences nih.govacs.org. The energy barriers for these reactions are highly dependent on the configuration around the metal center nih.gov. In the context of catalytic reactions, computational studies can reveal the most thermodynamically and kinetically favored pathways by comparing reaction energetics and kinetic barriers mdpi.com. For example, computational investigations of olefin metathesis over WOx/SiO2 catalysts have explored the role of surface silanols in active site formation, predicting activation Gibbs energies for various mechanisms acs.orgacs.org. These studies can indicate that this compound-assisted pathways may be kinetically preferred over non-silanol-assisted routes acs.org. Computational modeling of the amine-catalyzed aldol (B89426) reaction has shown that this compound groups can assist the reaction, leading to lower energy barriers for transition states compared to assistance by water molecules researchgate.net.

Elucidation of Reaction Intermediates and Transition State Geometries

Computational methods are invaluable for characterizing the structures of reaction intermediates and transition states, providing detailed atomic-level descriptions of the reaction process. By locating saddle points on the potential energy surface, computational studies can identify transition state geometries mit.edumdpi.com. For example, in the hydrolysis of silica, computational modeling can identify the atomic configurations along the transition pathway, showing how water molecules dissociate and new this compound groups are formed mit.edu. Transition states for transmetalation reactions involving silanolates have been computationally located, allowing for the characterization of intermediates with specific silicon coordination numbers (e.g., 8-Si-4 and 10-Si-5) nih.govacs.org. Computational studies of catalytic cycles involving silanols can elucidate the structures of various intermediates, such as metal-silanol complexes or species formed during hydrogen transfer steps acs.orgacs.org. The nudged elastic band (NEB) method and related techniques like the climbing image (CI)-NEB are commonly used to search for transition state structures by optimizing a series of geometries between reactants and products mit.edumdpi.com. Characterizing these intermediates and transition states is crucial for understanding the reaction mechanism and the role of this compound groups in catalysis or other chemical transformations mdpi.commsstate.edu.

Molecular Dynamics Simulations of this compound-Containing Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound-containing systems, providing insights into their dynamic properties, interactions, and structural evolution at various conditions. These simulations can capture the movement of atoms and molecules, allowing for the investigation of processes like diffusion, adsorption, and reactions over time.

MD simulations have been employed to study the interaction of water with silica surfaces, where this compound groups are present rutgers.edursc.orgunito.it. These simulations can show how water molecules interact with surface silanols through hydrogen bonding and how this interaction affects the structure of the water layer near the surface rsc.orgunito.it. Ab initio molecular dynamics (AIMD) simulations, which combine MD with quantum chemical calculations, can provide a more accurate description of bonding and reactions in these systems rsc.orgunito.it. AIMD studies have shown that water adsorption on crystalline silica surfaces can sometimes strengthen the hydrogen bonds between surface this compound groups through cooperative effects rsc.orgunito.it. Molecular dynamics simulations have also been used to investigate the effect of surface this compound groups on the deposition of apatite onto silica surfaces, indicating that apatite may deposit more strongly on dehydrated surfaces where Si-O-Si links are formed researchgate.net. Reactive molecular dynamics simulations, which use force fields capable of describing chemical reactions, have been applied to study the silanization of hydroxylated silica substrates by silanes nih.gov. These simulations can model the grafting of silanes to surface silanols and compare the kinetics of different silanization mechanisms nih.gov. MD simulations can also explore the influence of this compound density and type on surface properties and interactions, such as the detachment of organic molecules from silica surfaces mdpi.com.

Computational chemistry plays a crucial role in understanding the behavior of silanols, particularly their interactions and reactivity. These studies provide insights at the molecular level that are often difficult to obtain through experimental methods alone. Various computational approaches, ranging from molecular mechanics to high-level ab initio methods like coupled-cluster theory, are employed to investigate this compound systems. Density functional theory (DFT) methods are frequently used for computing the bonding or absorption of silanols to mineral surfaces and analyzing reaction mechanisms hydrophobe.orgbme.hu.

Computational Analysis of Intermolecular Interactions in this compound Assemblies

Intermolecular interactions are fundamental to the assembly and behavior of silanols in various environments, including on surfaces and in solution. Computational methods allow for the detailed characterization and quantification of these interactions.

Detailed Characterization of Hydrogen Bonding Networks and Energies

Hydrogen bonding is a particularly significant intermolecular interaction in this compound systems due to the presence of the polar Si-O-H group. Computational studies have extensively investigated the nature and strength of these hydrogen bonds in various this compound arrangements.

Quantum mechanical calculations have been used to study the interaction between water molecules and this compound groups on surfaces like silicalite-1. These studies have shown that water molecules can form hydrogen bonds with silanols, influencing the structural properties and binding energies acs.orguni-leipzig.de. For instance, a stable conformation was observed when a water molecule formed two hydrogen bonds with two silanols on the surface of silicalite-1, with a calculated binding energy of -48.82 kJ/mol acs.orguni-leipzig.de. Other conformations involving water and silanols on silicalite-1 yielded binding energies between -25.62 and -37.41 kJ/mol acs.orguni-leipzig.de. The O-H bond length of the this compound can be slightly shorter in the free form compared to the complex, and complexation can lead to a red shift in the O-H stretching frequency acs.orguni-leipzig.de.

Studies on silica surfaces have utilized computational approaches to evaluate the strength of hydrogen bonds between surface this compound groups. The Bader local electronic kinetic energy density computed at the H...O bond critical point has been correlated with the hydrogen bond strength unito.it. Empirical correlations relating the frequency shift of the this compound O-H vibrational mode to the hydrogen bond energy have also been employed unito.it. These studies indicate that rather strong hydrogen bonds can exist between this compound groups on crystalline silica surfaces, as evidenced by significant bathochromic shifts of the this compound O-H vibrational frequency unito.it.

Computational modeling has revealed complex hydrogen-bonded networks in zeolites, combining IR and NMR spectroscopy with DFT calculations rsc.org. Different types of hydrogen bonds (strong, medium, and weak) have been identified based on their spectroscopic signatures and correlated with calculated O-H stretching frequencies and 1H NMR chemical shifts rsc.org.

The strength of this compound hydrogen bonding can be influenced by cooperative effects with surrounding water molecules, potentially leading to the formation of hydrogen bond rings unito.it. Stronger hydrogen bonds (H...O < 2Å) are generally preserved, while weaker ones (H...O > 2Å) can be more easily broken by temperature and surrounding water unito.it.

This compound groups are known to form a wide range of hydrogen-bonded structures, from simple dimers to extended three-dimensional networks ic.ac.uk. The high acidity and relatively high basicity of the this compound group contribute to their strong tendency to form hydrogen bonds with themselves and other molecules ic.ac.uk.

Here is a table summarizing some reported hydrogen bond interaction energies involving silanols from computational studies:

| System | Computational Method(s) | Binding Energy (kJ/mol) | Notes | Source |

| Water interacting with two silanols | B3LYP/6-31++G(d,p) | -48.82 | Most stable conformation on silicalite-1 surface | acs.orguni-leipzig.de |

| Water interacting with silanols | B3LYP/6-31++G(d,p) | -25.62 to -37.41 | Other favorable conformations on silicalite-1 surface | acs.orguni-leipzig.de |

| Hydrogen bond between surface silanols | Empirical correlation with Gb | Variable | Strength correlated with surface formation energy on silica surfaces | unito.it |

| This compound-water interaction | PBE-D (various corrections), SCAN DFT | Variable | Interaction energies depend on this compound geometry and environment | researchgate.net |

| This compound-p-nitrobenzaldehyde dimer | EFP | -3.3 kcal/mol (~ -13.8) | Hetero-dimer interaction | rsc.org |

Contributions of Dispersion, Polarization, and Electrostatic Interactions

Studies investigating molecular interactions in mesoporous silica nanoparticles using the EFP method have shown that dispersion interactions are crucial in many dimers involving molecules and this compound groups rsc.org. Dispersion often has the largest attractive contribution to the interaction energy and is largely responsible for the location and magnitude of energy minima on potential energy surfaces rsc.org. This highlights the importance of accurately accounting for dispersion forces in computational studies of this compound systems, especially in complex environments researchgate.netrsc.org.

Electrostatic interactions also play a role, particularly given the polar nature of the this compound group and the potential for charge polarization. The EFP method includes terms for Coulomb and polarization interactions, allowing for their assessment rsc.org. The electrostatic potential descriptor can be used to understand the hydrogen bond acidity of silanols researchgate.net.

Computational studies on the interaction of drugs with silica surfaces have demonstrated a potential competition between directional hydrogen bonds and non-specific dispersion-driven interactions in determining the adsorption mechanism unito.it. Dispersion interactions can be dominant, particularly on hydrophobic surfaces unito.it.

The interplay between these different types of interactions dictates the assembly and behavior of this compound-containing molecules and surfaces. Accurately describing these contributions computationally is essential for understanding phenomena like adsorption, diffusion, and self-assembly in this compound systems rsc.orgunito.it.

Structure-Reactivity Relationships Derived from Computational Data

Computational studies provide valuable insights into the relationship between the structure of silanols and their reactivity. By analyzing molecular orbitals, energy levels, and reaction pathways, computational chemistry can help elucidate reaction mechanisms and predict reactivity trends hydrophobe.orgbme.hu.

The chemical reactivity of silanes and silanols can be explained by properties such as the energy and geometry of their molecular orbitals hydrophobe.org. Density functional methods are necessary for computing the bonding or absorption of silanols and polysiloxanes to mineral surfaces, which is crucial for understanding their behavior in various applications hydrophobe.org.

Computational studies have been used to investigate the role of surface silanols in catalytic processes, such as olefin metathesis over WO/SiO catalysts acs.orgacs.org. These studies have shown that surface this compound groups interacting with metal species can play a key role in the activation and reduction mechanisms acs.orgacs.org. The kinetic preferences of different reaction pathways can depend on the geometry of the active sites and the local structure of the silica support, highlighting the complex structure-reactivity relationships in these systems acs.orgacs.org. For example, a shorter distance between the tungsten atom and the coordinated this compound oxygen was correlated with a lower activation Gibbs energy for a specific reaction step acs.org.

Computational chemistry can also assist in understanding the reactivity of low-valent silicon species, providing insights into structure-reactivity relationships that can aid in catalyst design tum.de. By analyzing the electronic structure using different bonding analysis methods, the dependency of reactivity on attached ligands can be revealed, allowing for the tuning of reactivity through molecular design tum.de.

The acidity of this compound groups, which influences their reactivity, can be investigated computationally. Compared to analogous alcohol derivatives, silanols are found to be stronger hydrogen bond donors researchgate.net. Computational methods can successfully correlate experimental hydrogen bond acidity scales with theoretical descriptors like the electrostatic potential researchgate.net.

Computational studies have also explored the relationship between the spatial arrangement of silanols on surfaces and their interactions with other molecules or biological systems pnas.orgfrontiersin.org. For instance, the distance between this compound groups on a silica surface can impact the strength of their mutual hydrogen bonds, which in turn affects the surface interaction energy and potential biological activity pnas.orgfrontiersin.org. Nearly free silanols, characterized by weaker interactions, have been identified as critical molecular moieties that can initiate the toxicity of silica particles pnas.orgfrontiersin.org. This highlights how the local structural environment of this compound groups dictates their reactivity and interactions.

Computational modeling can also provide insights into the stability and reactivity of molecules by analyzing factors like HOMO-LUMO gaps researchgate.net.

The dehydration of vicinal this compound groups can lead to the formation of siloxane rings, a reaction influenced by temperature and the local environment rsc.org. This transformation represents a change in the surface structure that directly impacts the types of interactions and reactivity possible.

Silanol Interactions in Complex Chemical Environments

Surface Chemistry of Silanols on Silica-Based Materials

The surface of silica (B1680970) (SiO₂) materials is predominantly terminated by silanol (B1196071) groups and siloxane bridges (Si-O-Si). uchicago.eduontosight.ai These surface groups dictate the material's surface properties, including its reactivity, wettability, and interactions with other molecules. ontosight.ai The concentration and type of this compound groups on the silica surface are significantly influenced by the material's synthesis and treatment methods, particularly thermal treatment. uchicago.eduontosight.aiscientific.net

Influence of Surface this compound Density on Surface Properties

The density of this compound groups on the silica surface, often expressed as the number of OH groups per unit surface area (αOH), is a critical parameter that dictates the surface's properties and its interactions with the surrounding environment. uchicago.edunih.gov The this compound number of a fully hydroxylated amorphous silica surface is considered a physicochemical constant, with reported average values around 4.6 to 4.9 OH/nm². uchicago.edu However, at maximum coverage, surface this compound density of precipitated silicas can be close to 8 OH per nm², while MCM-41 silica shows a lower density of 4 OH per nm². acs.org

Surface this compound density influences various properties, including wettability, surface energy, and interactions with adsorbates. nih.govpnas.org Higher this compound density generally leads to a more hydrophilic surface. rsc.orgpnas.org Studies have shown that increased this compound density can result in slower water diffusivity and stronger silica-silica repulsion at short aqueous separations. nih.govpnas.org The spatial distribution of silanols, even at a fixed density, can also significantly impact surface water diffusivity. nih.govpnas.org The density of specific this compound types, such as geminal silanols, has been associated with the toxicity of silica aerosols. nih.gov

Adsorption and Interaction Mechanisms with Small Molecules (e.g., Water)

This compound groups act as active sites for adsorption on silica surfaces, particularly for polar molecules like water. shimadzu.comcore.ac.uk Water molecules can interact with this compound groups through hydrogen bonding. core.ac.uk The adsorption of water on silica surfaces is a complex process influenced by the type and distribution of surface this compound groups and the humidity levels. core.ac.uk

Studies using techniques like Near Infrared (NIR) spectroscopy have characterized the interaction of water with different this compound groups. scientific.netcore.ac.uk Adsorbed water molecules can interact with both free (isolated) and hydrogen-bonded (vicinal and geminal) this compound groups. core.ac.uk For instance, NIR spectra show distinct bands corresponding to water molecules adsorbed onto hydrogen-bonded this compound groups and those adsorbed onto free this compound groups. core.ac.uk The affinity of silica for water, defined by the ratio of adsorbed water molecules to accessible surface silanols, can vary depending on the silica type and the prevalence of isolated this compound groups. acs.org

Role of Silanols in the Functionalization of Mesoporous Silica Nanoparticles

Mesoporous silica nanoparticles (MSNs) are widely used in applications such as drug delivery and catalysis due to their high surface area, tunable pore structure, and biocompatibility. nih.govmdpi.commdpi.comfrontiersin.org The abundant this compound groups present on both the external surface and within the pores of MSNPs are crucial for their functionalization. nih.govmdpi.comfrontiersin.org

This compound groups on MSNPs serve as reactive sites for chemical modification, allowing the grafting of various organic functional groups (e.g., amine, carboxylic acid, thiol) through reactions with organosilane compounds. shimadzu.comnih.govmdpi.comfrontiersin.org This process, often called silylation or grafting, enables tailoring the surface chemistry of MSNPs for specific applications. shimadzu.comnih.gov For example, functionalization with different groups can influence drug loading and release kinetics by altering the interactions between the drug molecules and the nanoparticle surface. mdpi.com The hydrophilicity of MSNPs can also be tuned through surface functionalization. rsc.org

Functionalization can be achieved through post-synthetic grafting, where organosilanes react with surface silanols after the nanoparticle synthesis, or through co-condensation methods, where organoalkoxysilanes are co-condensed with silica precursors during synthesis. nih.govfrontiersin.org Directing functionalization specifically to the external surface or the pore interiors is possible by controlling the synthesis and modification steps. nih.gov

Intermolecular Association and Aggregation Phenomena of Silanols in Solution and Solid States

Silanols, particularly those with multiple hydroxyl groups (silanediols, silanetriols), readily undergo intermolecular association and aggregation through hydrogen bonding. mdpi.comresearchgate.netresearchgate.net The this compound unit is well-suited for forming hydrogen-bonded networks, and the extent of this network increases with the number of this compound units in the molecule. researchgate.net The balance between the hydrophilic character of the this compound groups and the hydrophobic nature of organic substituents attached to the silicon atom influences the relative orientation and aggregation behavior of this compound molecules. researchgate.net

In the solid state, silanols can exhibit various aggregation structures driven by O-H···O hydrogen bonding. For instance, some silanols form monomeric structures with no intermolecular hydrogen bonding, while others can aggregate into complex structures like tetramers or octameric cages. mdpi.comresearchgate.net The steric bulk of substituents on the silicon atom can significantly impact this aggregation behavior in the solid state. mdpi.com

In solution, silanols can also participate in intermolecular hydrogen bonding, which can be observed through spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netescholarship.org This association behavior can be concentration-dependent and can influence the reactivity of silanols, for example, by forming off-cycle aggregated species that affect catalytic activity. researchgate.net

This compound Interactions with Inorganic Matrices (e.g., Cement-Based Materials)

Silanols and organosilicon compounds are increasingly used in cement-based materials, often as hydrophobic admixtures or surface treatment agents, due to their ability to interact with the inorganic matrix. mdpi.comresearchgate.net Organosilicon compounds, with their polysiloxane chains and non-polar organic groups, possess an amphiphilic character that facilitates interaction with both the inorganic cement matrix and provides hydrophobic properties. researchgate.net

Hydrophilic chemical grouts utilizing silanols can form strong chemical bonds with concrete through a condensation reaction between the this compound groups (Si-OH) and inorganic ions in the cement matrix. mdpi.com This reaction results in the formation of covalent ionic Si-O-concrete bonds, effectively binding the grout with the concrete. mdpi.com

Silicate-based surface treatment agents, which can involve the formation of silica gel, interact with cementitious matrices by reacting with calcium ions and hydroxide (B78521) ions in the pore solution. researchgate.net This leads to the in-situ generation of calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gels and other products that fill pores and densify the surface layer of the material, improving properties like impermeability and hardness. researchgate.net this compound groups on C-S-H phases can also act as surface sites for ion exchange interactions with cations like Sr²⁺. uhasselt.be

Catalytic Roles of Silanols

Silanols as Organocatalysts for Organic Transformations

Silanols can function as organocatalysts, driving reactions through non-metal-mediated pathways. Their utility in this domain often relies on their ability to activate substrates through hydrogen bonding or as mild Brønsted acids.

Activation of Carbonyl Compounds by Silanol (B1196071) Catalysis

Silanols have been shown to activate carbonyl compounds, making them more susceptible to nucleophilic attack. This activation typically occurs through hydrogen bonding interactions between the this compound proton and the carbonyl oxygen. Research indicates that silanediols, featuring two this compound groups, can activate carbonyl compounds via a two-point hydrogen bonding interaction, as supported by X-ray and NMR binding studies. acs.org This activation mode is effective with various substrates, including those with secondary alkyl groups. acs.org

This compound-Assisted Hydrosilylation Catalysis

In hydrosilylation reactions, where a hydrosilane (Si-H) adds across a double or triple bond, silanols can play a crucial assisting role, often in conjunction with other catalytic species. Studies have demonstrated that surface silanols on silica (B1680970) supports can synergistically enhance the catalytic activity of immobilized organic molecules, such as cyclic carbonates, in the hydrosilylation of aldehydes. nih.govacs.orgresearchgate.netfigshare.com In such systems, the this compound is proposed to activate the carbonyl group of the aldehyde through hydrogen bonding, while the co-catalyst activates the silane (B1218182), facilitating efficient hydride transfer. nih.govacs.orgresearchgate.netfigshare.com Density functional theory (DFT) calculations support this concerted activation mechanism, showing that both the this compound and the co-catalyst contribute to stabilizing the transition state. nih.govacs.orgresearchgate.net The mild acidity of silanols can be advantageous, allowing for the hydrosilylation of substrates containing sensitive functional groups, such as amino groups, without catalyst poisoning, which can be an issue with stronger acid catalysts. nih.govacs.org

This compound-Containing Ligands in Asymmetric Transition Metal Catalysis